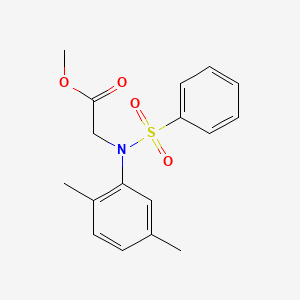
1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride is a versatile chemical compound with the molecular formula C8H14Cl3N3 and a molecular weight of 258.58 g/mol . This compound is widely used in various scientific investigations due to its unique properties, making it invaluable for innovative research across multiple disciplines.
Métodos De Preparación
The synthesis of 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride typically involves the reaction of pyridine derivatives with azetidine intermediates under specific conditions. The reaction conditions often include the use of hydrochloric acid to form the trihydrochloride salt. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Análisis De Reacciones Químicas
1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)azetidin-3-amine trihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: This compound has a similar structure but differs in the number of hydrochloride groups.
Other pyridine derivatives: These compounds share the pyridine ring but may have different substituents and properties.
Propiedades
IUPAC Name |
1-pyridin-2-ylazetidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.3ClH/c9-7-5-11(6-7)8-3-1-2-4-10-8;;;/h1-4,7H,5-6,9H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFSEXYBDCYETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2942285.png)


![N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2942290.png)

![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2942296.png)
![2-[(2-Ethyl-1,2,4-triazol-3-yl)methyl-prop-2-ynylamino]acetonitrile](/img/structure/B2942298.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2942299.png)
![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pentanamide](/img/structure/B2942302.png)
![1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/new.no-structure.jpg)
![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)

![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
